molecular formula C19H14ClFN2O4 B2913703 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899998-14-2

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2913703
CAS RN: 899998-14-2
M. Wt: 388.78
InChI Key: LHDCVUZVFUSKAX-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as Compound A, is a synthetic compound that has shown potential as a therapeutic agent due to its anti-inflammatory and analgesic properties.

Mechanism of Action

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a good safety profile with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is its potential as a therapeutic agent for the treatment of pain and inflammation. However, its use in humans has not been studied extensively, and more research is needed to determine its safety and efficacy. Additionally, the synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is complex and requires multiple steps, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A. One direction is to further investigate its potential as a therapeutic agent for the treatment of pain and inflammation in humans. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, the synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A could be optimized to make it more efficient and cost-effective for use in lab experiments.

Synthesis Methods

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A is synthesized through a multi-step process that involves the reaction of 3-acetylindolizine-1-carboxylic acid with 2-amino-3-chloro-4-fluorobenzoyl chloride, followed by the reaction with ethyl oxalyl chloride. The product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate A has been studied for its potential use as an anti-inflammatory and analgesic agent. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have demonstrated its ability to reduce pain and inflammation in animal models.

properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-12-5-6-15(21)14(20)8-12/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDCVUZVFUSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

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